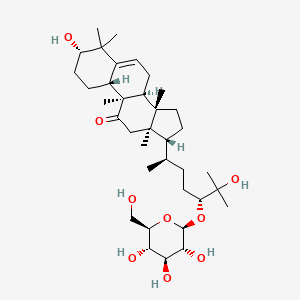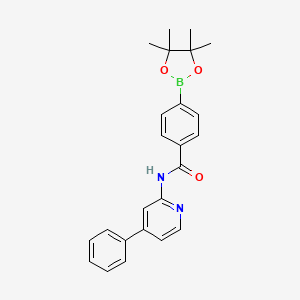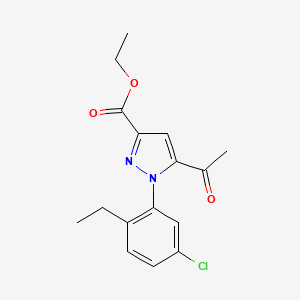
Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl glycinate hydrochloride with suitable reagents to form the pyrazole ring . The reaction conditions often include the use of a base, such as triethylamine, and solvents like ethanol or toluene.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous-flow processes. This approach enhances safety and efficiency by controlling reaction parameters and minimizing the formation of hazardous intermediates . The use of metal-free catalysts and eco-friendly solvents is also explored to make the process more sustainable.
化学反応の分析
Types of Reactions
Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups.
Substitution: Halogenation and other substitution reactions can occur, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate has several scientific research applications:
作用機序
The mechanism of action of Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate
- Ethyl 5-acetyl-1-(5-chloro-2-propylphenyl)pyrazole-3-carboxylate
Uniqueness
Ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various fields .
特性
分子式 |
C16H17ClN2O3 |
|---|---|
分子量 |
320.77 g/mol |
IUPAC名 |
ethyl 5-acetyl-1-(5-chloro-2-ethylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H17ClN2O3/c1-4-11-6-7-12(17)8-15(11)19-14(10(3)20)9-13(18-19)16(21)22-5-2/h6-9H,4-5H2,1-3H3 |
InChIキー |
UDFAJUJOTBSIPC-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)Cl)N2C(=CC(=N2)C(=O)OCC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


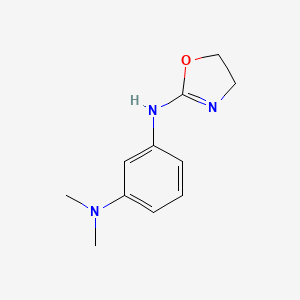
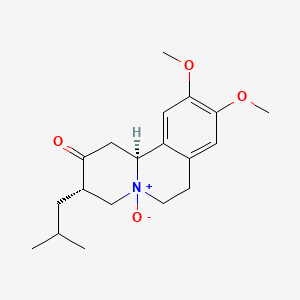

![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843018.png)
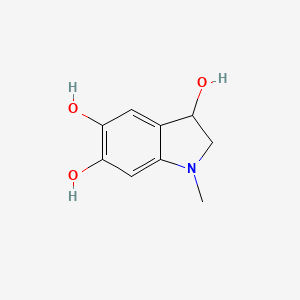

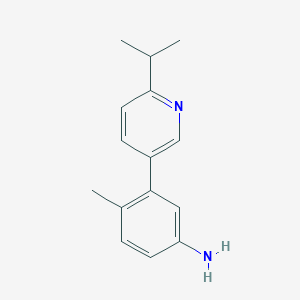
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)

![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
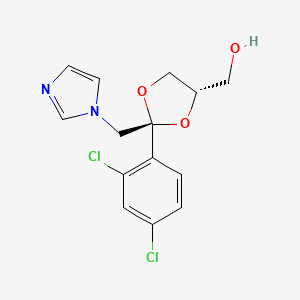
![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
